An In-depth Technical Guide to the Chemical Structure and Stereochemistry of D-Panose
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of D-Panose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Panose, a trisaccharide of significant interest in the fields of biochemistry and nutrition, presents a unique stereochemical configuration that dictates its biological activity and physical properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of D-Panose. It includes a detailed analysis of its constituent monosaccharides, the nature of its glycosidic linkages, and its three-dimensional conformation. This document summarizes key physicochemical data in a structured format, outlines generalized experimental protocols for its characterization and synthesis, and provides visual representations of its structure and analytical workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
D-Panose is a non-reducing trisaccharide composed of three D-glucose units. Its systematic name is α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-D-glucopyranose.[1][2] This particular arrangement of monosaccharides and their linkages distinguishes D-Panose from other glucotrioses and is crucial for its recognition by enzymes and its metabolic fate. Understanding the precise chemical structure and stereochemistry of D-Panose is fundamental for its application in various research and development areas, including its use as a functional food ingredient and its role in enzymatic studies.
Chemical Structure and Stereochemistry
The fundamental structure of D-Panose consists of three D-glucopyranose units linked by two distinct glycosidic bonds. The stereochemistry of D-Panose is absolute, with 14 defined stereocenters within its structure.
Fischer and Haworth Projections
To visualize the stereochemical arrangement of D-Panose, Fischer and Haworth projections are employed. The Fischer projection represents the acyclic form of the monosaccharide units, while the Haworth projection provides a perspective on the cyclic pyranose ring structure.
Glycosidic Linkages
D-Panose is characterized by two specific alpha-glycosidic bonds:
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An α(1→6) linkage connects the anomeric carbon (C1) of the terminal D-glucose unit to the C6 hydroxyl group of the central D-glucose unit.
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An α(1→4) linkage connects the anomeric carbon (C1) of the central D-glucose unit to the C4 hydroxyl group of the reducing-end D-glucose unit.
These linkages result in a branched-like structure, influencing its overall shape and interaction with other molecules.
Physicochemical Properties
The physicochemical properties of D-Panose are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₁₆ | [1][3] |
| Molecular Weight | 504.44 g/mol | [3] |
| Melting Point | 223 °C | |
| Optical Rotation [α]D | +153° ± 8° (c=0.8 in H₂O) | |
| Solubility | Water: 125 mg/mL | |
| PBS (pH 7.2): ~10 mg/mL | ||
| DMSO: ~20 mg/mL | ||
| Dimethyl formamide: ~10 mg/mL | ||
| Appearance | White to off-white solid |
Experimental Protocols
Synthesis of D-Panose
4.1.1. Chemical Synthesis (Generalized Approach)
A chemical synthesis of panose has been reported, providing a method to obtain this trisaccharide in a laboratory setting. The general strategy involves the coupling of protected monosaccharide building blocks followed by deprotection. A plausible, though generalized, synthetic route is as follows:
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Preparation of Glycosyl Donor and Acceptor:
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Synthesize a protected glucosyl donor with a leaving group at the anomeric position (e.g., a trichloroacetimidate or a bromide). The protecting groups (e.g., acetyl or benzyl) are chosen to be stable under the coupling conditions and easily removable.
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Prepare a partially protected glucose acceptor with a free hydroxyl group at the C4 position.
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First Glycosylation (α-1,4 linkage):
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React the glycosyl donor with the C4-hydroxyl acceptor in the presence of a suitable promoter (e.g., trimethylsilyl trifluoromethanesulfonate for a trichloroacetimidate donor) to form the α(1→4) linked disaccharide.
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Deprotection and Preparation for Second Glycosylation:
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Selectively deprotect the C6 hydroxyl group of the non-reducing end of the newly formed disaccharide.
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Second Glycosylation (α-1,6 linkage):
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React the deprotected disaccharide with another equivalent of the protected glucosyl donor to form the α(1→6) linkage.
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Final Deprotection:
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Remove all protecting groups (e.g., by catalytic hydrogenation for benzyl groups or Zemplén deacetylation for acetyl groups) to yield D-Panose.
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Purification:
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Purify the final product using chromatographic techniques such as size-exclusion or silica gel chromatography.
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4.1.2. Enzymatic Synthesis (Generalized Approach)
Enzymatic synthesis offers a highly specific and efficient alternative to chemical synthesis. Glucansucrases are enzymes known to synthesize a variety of oligosaccharides.
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Enzyme and Substrate Preparation:
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Obtain a purified glucansucrase enzyme from a microbial source (e.g., Leuconostoc mesenteroides).
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Prepare a solution of sucrose (the glucosyl donor) and a suitable acceptor molecule (e.g., maltose, which contains an α-1,4 linkage).
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Enzymatic Reaction:
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Incubate the glucansucrase with sucrose and maltose under optimal conditions of temperature, pH, and buffer. The enzyme will catalyze the transfer of a glucose unit from sucrose to the acceptor molecule.
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Reaction Termination and Product Purification:
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Terminate the reaction by heat inactivation of the enzyme.
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Purify D-Panose from the reaction mixture, which may contain residual substrates and other oligosaccharide byproducts, using techniques like preparative high-performance liquid chromatography (HPLC).
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Structural Characterization
A combination of spectroscopic and crystallographic techniques is typically employed for the structural elucidation of oligosaccharides like D-Panose.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Generalized Protocol)
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of oligosaccharides.
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Sample Preparation: Dissolve a pure sample of D-Panose (typically 1-10 mg) in deuterium oxide (D₂O).
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Data Acquisition:
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Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the anomeric protons, which typically resonate in a distinct downfield region.
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Acquire a 1D ¹³C NMR spectrum to identify all carbon signals, including the anomeric carbons.
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Perform two-dimensional (2D) NMR experiments:
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COSY (Correlation Spectroscopy): To establish proton-proton correlations within each glucose residue.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations across the glycosidic linkages, confirming the C1-O-C6 and C1-O-C4 connections.
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NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton-proton interactions, which can provide information about the conformation around the glycosidic bonds.
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Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the spectra to assign all proton and carbon signals and confirm the structure and stereochemistry of D-Panose.
4.2.2. X-ray Crystallography (Generalized Protocol)
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.
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Crystallization:
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Grow single crystals of D-Panose of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and requires screening a wide range of conditions (e.g., solvent, precipitant, temperature).
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Data Collection:
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Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.
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Collect the diffraction data as the crystal is rotated.
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Structure Solution and Refinement:
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Process the diffraction data to determine the unit cell dimensions and space group.
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Solve the phase problem to generate an initial electron density map.
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Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final, high-resolution crystal structure of D-Panose.
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Conclusion
D-Panose possesses a well-defined chemical structure and stereochemistry that is critical to its biological function and physical characteristics. This guide has provided a detailed overview of its molecular architecture, including its constituent D-glucose units and the specific α(1→6) and α(1→4) glycosidic linkages. The summarized physicochemical data and generalized experimental protocols offer a valuable resource for researchers and professionals working with this important trisaccharide. The provided visualizations of its structure and characterization workflow aim to enhance the understanding of D-Panose for its effective utilization in scientific and industrial applications.
